molecular formula C6H2IN3O6 B14014367 1-Iodo-2,4,6-trinitrobenzene CAS No. 4436-27-5

1-Iodo-2,4,6-trinitrobenzene

Cat. No.: B14014367
CAS No.: 4436-27-5
M. Wt: 339.00 g/mol
InChI Key: ZECBCPLUOMIFAA-UHFFFAOYSA-N
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Description

2-Iodo-1,3,5-trinitro-benzene is an aromatic compound with the molecular formula C6H2IN3O6. It is a derivative of benzene, where three nitro groups (NO2) and one iodine atom (I) are substituted on the benzene ring. This compound is known for its high reactivity and is used in various chemical applications.

Preparation Methods

2-Iodo-1,3,5-trinitro-benzene can be synthesized through several methods. One common method involves the nitration of 2-iodo-benzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically requires controlled temperatures and careful handling due to the highly exothermic nature of the nitration process.

Another method involves the iodination of 1,3,5-trinitro-benzene. This can be achieved by treating 1,3,5-trinitro-benzene with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions.

Chemical Reactions Analysis

2-Iodo-1,3,5-trinitro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of different derivatives.

    Reduction Reactions: The nitro groups can be reduced to amino groups (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso (NO) or nitrate (NO3) derivatives.

Scientific Research Applications

2-Iodo-1,3,5-trinitro-benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability.

Mechanism of Action

The mechanism of action of 2-iodo-1,3,5-trinitro-benzene involves its interaction with molecular targets through its nitro and iodine groups. The nitro groups can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes.

Comparison with Similar Compounds

2-Iodo-1,3,5-trinitro-benzene can be compared with other similar compounds, such as:

    1,3,5-Trinitrobenzene: Lacks the iodine atom and has different reactivity and applications.

    2,4,6-Trinitrotoluene (TNT): Contains a methyl group (CH3) instead of an iodine atom, making it a well-known explosive.

    2-Iodo-4,6-dinitrobenzene: Has two nitro groups and one iodine atom, with different chemical properties and uses.

Properties

IUPAC Name

2-iodo-1,3,5-trinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2IN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECBCPLUOMIFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2IN3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196146
Record name 1-Iodo-2,4,6-trinitrobenzene
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Molecular Weight

339.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4436-27-5
Record name Picryl iodide
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Record name 1-Iodo-2,4,6-trinitrobenzene
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Record name 1-iodo-2,4,6-trinitrobenzene
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